N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide
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Overview
Description
N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide typically involves the reaction of 3-chloropyridine-2-carboxylic acid with ethylamine and a suitable coupling reagent. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but may have different substituents.
3-Bromoimidazo[1,2-a]pyridines: These compounds feature a similar pyridine ring but with a bromine atom and an imidazo ring.
Uniqueness
N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and an amide linkage. This combination of features can confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-[(3-chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-3-13(19)17(4-2)9-12(18)16-8-11-10(14)6-5-7-15-11/h3,5-7H,1,4,8-9H2,2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFRIPLWLRMJKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=C(C=CC=N1)Cl)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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